5-Methylisoxazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHRTDVNDXDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515825 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87988-94-1 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylisoxazol-4-amine chemical properties and structure

An In-depth Technical Guide to 5-Methylisoxazol-4-amine: Properties, Synthesis, and Applications

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design. Within this important class of heterocycles, this compound stands out as a particularly valuable and versatile building block.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of data, this document delves into the core chemical properties, outlines a robust synthetic pathway with detailed experimental considerations, and explores the compound's reactivity and significance in the synthesis of complex molecular architectures. The information herein is designed to empower scientists to effectively utilize this scaffold in their research and development endeavors.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to its application. This compound is a five-membered heterocyclic compound containing an amine substituent at position 4 and a methyl group at position 5.

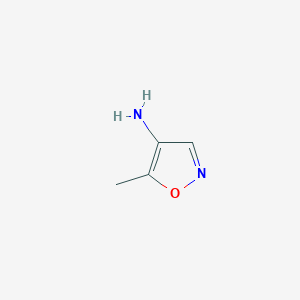

Caption: 2D Chemical Structure of this compound.

The arrangement of the amine and methyl groups on the isoxazole ring dictates its electronic distribution, reactivity, and potential for forming intermolecular interactions, which are critical for its role as a synthetic intermediate.

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Source |

| IUPAC Name | 5-methyl-1,2-oxazol-4-amine | [2] |

| Synonyms | 4-Amino-5-methylisoxazole, 5-Methyl-4-isoxazolamine | [2] |

| CAS Number | 87988-94-1 | [2][3] |

| Molecular Formula | C₄H₆N₂O | [2][3][4] |

| Molecular Weight | 98.10 g/mol | [2][4] |

| Canonical SMILES | CC1=C(C=NO1)N | [2] |

| InChIKey | QGMHRTDVNDXDBB-UHFFFAOYSA-N | [2] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| Exact Mass | 98.048012819 Da | [2] |

| XLogP3-AA | 0.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Topological Polar Surface Area | 52.1 Ų | [2] |

Chapter 2: Synthesis and Purification

The synthesis of substituted isoxazoles often leverages cycloaddition strategies.[5] For this compound, a reliable and scalable approach involves the construction of the isoxazole core followed by functional group manipulation to install the amine. The following multi-step synthesis is proposed, based on established methodologies for related isoxazole-4-carboxylic acid derivatives, which serve as key precursors.[6][7]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Expertise & Causality: This protocol follows a logical progression from commercially available starting materials to the final product. The initial steps construct the core heterocyclic ring, followed by hydrolysis of the ester, which is a stable and readily purified intermediate. The final step, a Curtius rearrangement, is a well-established method for converting carboxylic acids to primary amines with retention of the molecular framework. The choice of diphenylphosphoryl azide (DPPA) offers a safer, one-pot alternative to more hazardous reagents like sodium azide.

Step 1 & 2: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate (Intermediate 2)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, combine ethylacetoacetate, triethylorthoformate, and acetic anhydride.[6][7]

-

Condensation: Heat the mixture to approximately 100-110 °C. Ethanol will begin to distill off. Continue heating until the distillation of ethanol ceases, indicating the formation of ethyl ethoxymethyleneacetoacetic ester (Intermediate 1).

-

Cyclization: Cool the reaction mixture. In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in water.

-

Addition: Slowly add the crude Intermediate 1 to the hydroxylamine solution, maintaining the temperature between -5 °C and 5 °C. The use of low temperature is critical to control the exothermic reaction and prevent the formation of isomeric impurities.[7]

-

Workup: After the addition is complete, allow the mixture to stir and warm to room temperature. The product, ethyl-5-methylisoxazole-4-carboxylate, will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.

Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid (Intermediate 3)

-

Reaction Setup: Combine the purified ester (Intermediate 2) with 60% aqueous sulfuric acid in a flask equipped with a reflux condenser.[7]

-

Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The use of aqueous sulfuric acid provides efficient hydrolysis while minimizing side reactions that can occur with prolonged heating in other acidic media.[7]

-

Isolation: Cool the reaction mixture in an ice bath. The product, 5-Methylisoxazole-4-carboxylic acid, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity. The melting point should be sharp, around 144-148 °C.[8]

Step 4: Conversion to this compound (Final Product)

-

Reaction Setup: To a solution of 5-Methylisoxazole-4-carboxylic acid (Intermediate 3) in anhydrous tert-butanol, add triethylamine followed by a dropwise addition of diphenylphosphoryl azide (DPPA).

-

Rearrangement: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material and formation of the intermediate Boc-protected amine.

-

Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane (DCM) and add trifluoroacetic acid (TFA).

-

Isolation: Stir the mixture at room temperature until the Boc group is fully cleaved. Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.

-

Final Purification: Dry the combined organic extracts, concentrate, and purify the crude this compound by column chromatography on silica gel to yield the final product.

Chapter 3: Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following section outlines the expected spectral characteristics for this compound, providing a self-validating system for identity and purity assessment.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- Singlet for the isoxazole ring proton (C-H) (~8.0-8.3 ppm).- Broad singlet for the amine (NH₂) protons (variable, ~4.0-5.5 ppm, exchanges with D₂O). |

| ¹³C NMR | - Signal for the methyl carbon (~10-15 ppm).- Signals for the isoxazole ring carbons, including the C-NH₂ (~150-160 ppm), C-CH₃ (~165-175 ppm), and C-H (~100-110 ppm) carbons. |

| IR Spectroscopy | - Two distinct N-H stretching bands for the primary amine in the 3300-3450 cm⁻¹ region.[9]- N-H bending (scissoring) vibration around 1600-1650 cm⁻¹.[9]- C=N stretching of the isoxazole ring around 1550-1600 cm⁻¹.- C-N stretching vibration in the 1250-1335 cm⁻¹ range.[9] |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 98.- Potential fragmentation patterns include loss of CH₃, CO, or HCN fragments, characteristic of heterocyclic rings. |

Chapter 4: Chemical Reactivity and Applications

This compound is not merely a final product but a versatile intermediate whose value lies in its reactivity. The primary amine and the isoxazole core offer distinct handles for further chemical modification.

Reactivity of the Amine Group: The primary amine at the C4 position is nucleophilic and can readily undergo a variety of standard transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a key reaction for incorporating the scaffold into larger molecules, such as in the synthesis of the drug Leflunomide.[1]

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Reactivity of the Isoxazole Ring: The N-O bond within the isoxazole ring is its most characteristic feature. Under specific conditions, this bond can be cleaved.

-

Reductive Cleavage: Hydrogenolysis (e.g., using H₂/Pd or other reducing agents) can cleave the N-O bond to yield an enaminoketone, unmasking a valuable 1,3-dicarbonyl-like synthon.[10] This strategic ring-opening greatly expands the synthetic utility of the isoxazole core.[10]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery: The isoxazole motif is a key component in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][11] this compound serves as a critical starting material or intermediate for accessing these complex molecules. Its structure allows for the precise installation of pharmacophoric features, making it an important tool for lead optimization and the development of novel therapeutic agents.[5][11]

Chapter 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[14] The hydrochloride salt is often prepared to improve the handling and stability of amine compounds.[10]

-

Toxicity: The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it should be treated as a potentially hazardous substance.[14]

Conclusion

This compound is a high-value chemical entity with a rich profile of properties, reactivity, and applications. Its straightforward, multi-step synthesis from common starting materials makes it an accessible building block for research laboratories. The strategic positioning of the amine and methyl groups on the stable isoxazole core provides multiple avenues for synthetic elaboration. This guide has provided a detailed technical framework, from molecular properties to practical synthesis and reactivity, intended to facilitate its effective use in the ongoing quest for novel chemical matter and advanced therapeutic agents.

References

-

PubChem. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

University of Calgary. IR: amines. [Link]

-

Lead Sciences. This compound. [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

-

National Institutes of Health (NIH). 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem. [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

ResearchGate. 5-Methylisoxazole-4-carboxylic acid. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 5-Methyloxazol-4-amine|C4H6N2O|Research Chemical [benchchem.com]

- 5. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5 [sigmaaldrich.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. This compound hydrochloride | 100499-66-9 | Benchchem [benchchem.com]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.se [fishersci.se]

- 13. fishersci.com [fishersci.com]

- 14. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

A-Comprehensive-Technical-Guide-to-the-Synthesis-of-5-Methylisoxazol-4-amine

Introduction

5-Methylisoxazol-4-amine is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. As a substituted isoxazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific arrangement of the methyl group at the 5-position and the amine at the 4-position provides a unique scaffold for the synthesis of complex molecular architectures, most notably as a key intermediate in the production of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[1][2]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explore the underlying chemical principles, explain the causality behind experimental choices, and provide validated, step-by-step protocols. We will explore two robust and industrially relevant synthesis strategies: the classical pathway commencing from ethyl acetoacetate via a carboxylic acid intermediate, and a strategic approach involving the nitration and subsequent reduction of a 5-methylisoxazole precursor.

Pathway 1: Synthesis from Ethyl Acetoacetate via a Carboxylic Acid Intermediate

This is a foundational and widely documented approach that constructs the isoxazole ring from simple, acyclic starting materials. The strategy hinges on the formation of 5-methylisoxazole-4-carboxylic acid, a stable intermediate that is then converted to the target amine. The key transformation in the final step is a rearrangement reaction, such as the Curtius or Hofmann rearrangement, which efficiently converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.[3][4][5][6]

Chemical Logic & Workflow

The logic of this pathway is to first build the correctly substituted heterocyclic core and then perform a functional group interconversion at the C4 position. Each step is designed for high yield and regioselectivity, minimizing the formation of isomers like the 3-methylisoxazole variant.[4]

Caption: Workflow for Pathway 1.

Step-by-Step Experimental Protocols

Step 1.1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Principle: This reaction is a condensation between ethyl acetoacetate and triethyl orthoformate. Acetic anhydride is used as a dehydrating agent and catalyst to drive the reaction towards the enol ether product.

-

Protocol:

-

In a reaction vessel equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).

-

Continuously remove the ethyl acetate byproduct by distillation to drive the equilibrium towards the product.

-

After the reaction is complete (monitored by GC or TLC), the excess reactants are removed by vacuum distillation to yield the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, which is often used directly in the next step without further purification.

-

Step 1.2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate

-

Principle: This is the core ring-forming step. Hydroxylamine attacks the β-carbon of the enol ether and the ketone carbonyl, followed by cyclization and dehydration to form the stable isoxazole ring. The use of a mild base like sodium acetate and low temperatures (-20°C to 10°C) is crucial for controlling the reaction and maximizing the regioselectivity towards the 5-methyl isomer over the 3-methyl isomer.[4][7]

-

Protocol:

-

Prepare a solution of hydroxylamine sulfate (0.6 mol) and sodium acetate (1.2 mol) in water.

-

Cool this solution to between -5°C and 0°C in an ice-salt bath.

-

Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 mol) from the previous step to the hydroxylamine solution while maintaining the low temperature.

-

Stir the reaction mixture vigorously for several hours until completion (monitored by TLC).

-

The product, ethyl 5-methylisoxazole-4-carboxylate, typically separates as an oil or solid and can be extracted with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Step 1.3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

-

Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions. Using a moderately concentrated strong acid like 60% sulfuric acid is efficient and reduces reaction times compared to other acid mixtures.[1][4]

-

Protocol:

-

Combine the crude ethyl 5-methylisoxazole-4-carboxylate (1.0 mol) with 60% aqueous sulfuric acid.

-

Heat the mixture to approximately 85°C.[1]

-

During the reaction, ethanol is produced and can be removed by distillation to push the reaction to completion.[1]

-

After 3-4 hours, cool the reaction mixture. The product, 5-methylisoxazole-4-carboxylic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a toluene/acetic acid mixture to achieve high purity.[1]

-

Step 1.4: Conversion to this compound via Curtius Rearrangement

-

Principle: The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate, which is then hydrolyzed to the primary amine with the loss of CO2.[8][9][10] This method is highly effective for converting carboxylic acids to amines with one less carbon atom.

-

Protocol:

-

Acyl Chloride Formation: Suspend 5-methylisoxazole-4-carboxylic acid (1.0 mol) in toluene and add thionyl chloride (1.2 mol) dropwise. Heat the mixture at reflux until the evolution of HCl gas ceases, indicating the formation of 5-methylisoxazole-4-carbonyl chloride.[7]

-

Acyl Azide Formation: Cool the solution of the acyl chloride. In a separate flask, dissolve sodium azide (NaN3, 1.5 mol) in water and add it to the acyl chloride solution, often in a biphasic system with a phase-transfer catalyst, or by carefully adding the acyl chloride to a solution of sodium azide in a suitable solvent. This step is hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

-

Rearrangement and Hydrolysis: Gently heat the solution containing the acyl azide. The azide will rearrange to the isocyanate with the evolution of nitrogen gas.[9] Once the rearrangement is complete, add water or dilute acid to hydrolyze the intermediate isocyanate to the final product, this compound.

-

Isolate the product by extraction and purification via crystallization or chromatography.

-

Pathway 2: Synthesis via Nitration and Reduction

This pathway represents an alternative and powerful strategy that relies on the functionalization of a pre-formed isoxazole ring. The core idea is to introduce a nitro group at the C4 position—a common precursor for an amino group—and then reduce it. This approach leverages the well-established chemistry of electrophilic aromatic substitution and nitro group reduction.

Chemical Logic & Workflow

The success of this pathway depends on the ability to selectively nitrate the 4-position of a 5-methylisoxazole precursor and the subsequent chemoselective reduction of the nitro group without affecting the isoxazole ring. The reduction step is typically high-yielding and can be accomplished using various reagents.[11][12][13]

Caption: Workflow for Pathway 2.

Note: The synthesis of the direct precursor, 4-nitro-5-methylisoxazole, is less commonly documented. A plausible route involves the functionalization of a related, more accessible starting material like 3,5-dimethyl-4-nitroisoxazole, as depicted. Direct nitration of 5-methylisoxazole would likely lead to a mixture of products and is less controlled.

Step-by-Step Experimental Protocols

Step 2.1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole

-

Principle: This starting material can be synthesized through the nitration of 3,5-dimethylisoxazole. The two methyl groups activate the C4 position for electrophilic substitution.

-

Protocol: (General procedure based on standard nitration chemistry)

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 3,5-dimethylisoxazole to the nitrating mixture while maintaining the low temperature.

-

Allow the reaction to stir for a few hours, then carefully pour the mixture onto crushed ice.

-

The product will precipitate and can be collected by filtration, washed with water, and recrystallized.

-

Step 2.2: Aldol Condensation to form 3-Methyl-4-nitro-5-styrylisoxazole

-

Principle: The methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole can be activated by a catalyst to undergo an Aldol-type condensation with an aromatic aldehyde. This reaction introduces a styryl group that can later be cleaved.[14][15]

-

Protocol:

-

Combine 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), a suitable aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and a catalyst such as nano-TiO2 (20 mol%) in a reaction flask.[14]

-

Heat the mixture under solvent-free conditions with stirring.

-

Monitor the reaction by TLC. Upon completion, the product can be isolated by adding a solvent and filtering off the catalyst, followed by purification.

-

Step 2.3: Oxidative Cleavage to 4-Nitro-5-methylisoxazole

-

Principle: The styryl double bond can be cleaved using strong oxidizing agents, most commonly ozonolysis, to leave a carboxyl or related group at the C5 position which can then be removed, or in some cases, directly yield the desired intermediate. This step is complex and represents a hypothetical but chemically sound transformation. A more direct synthesis of 4-nitro-5-methylisoxazole would be preferable if available.

Step 2.4: Reduction of the Nitro Group

-

Principle: The conversion of the nitro group to an amine is a standard and highly efficient transformation. Catalytic hydrogenation is a clean and effective method, while metal-acid systems like iron in acetic acid or hydrochloric acid are also robust and widely used alternatives.[16]

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 4-nitro-5-methylisoxazole (1.0 mol) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the mixture in a hydrogenation apparatus and expose it to a hydrogen gas atmosphere (typically from a balloon or a pressurized vessel).

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

Comparative Analysis of Pathways

| Feature | Pathway 1 (from Ethyl Acetoacetate) | Pathway 2 (via Nitration-Reduction) |

| Starting Materials | Inexpensive, bulk chemicals (ethyl acetoacetate, triethyl orthoformate). | Requires a pre-formed isoxazole; 3,5-dimethyl-4-nitroisoxazole is a specialized starting material. |

| Number of Steps | 4 main steps. | 3-4 steps, depending on the availability of the nitro-isoxazole precursor. |

| Key Challenges | Handling of hazardous sodium azide in the Curtius rearrangement; controlling regioselectivity in the cyclization step. | Selective nitration at C4 can be difficult; potential for ring opening under harsh conditions; oxidative cleavage step can be complex. |

| Scalability | Well-established for industrial scale, particularly the steps leading to the carboxylic acid.[4][7] | Potentially scalable, but may require more specialized equipment for nitration and hydrogenation. |

| Overall Yield | Generally good to high yields reported for individual steps. | Reduction step is typically high-yielding; yields for nitration and other steps can vary. |

| Safety | High Hazard: Use of thionyl chloride and sodium azide (toxic, explosive). | High Hazard: Use of strong nitrating acids (corrosive, oxidizing). Catalytic hydrogenation requires handling of flammable H2 gas. |

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct and robust chemical pathways. The classical route, starting from ethyl acetoacetate, builds the molecule from the ground up and is well-documented in patent literature, making it a reliable choice for large-scale synthesis despite the hazardous reagents required for the final amine formation. The alternative strategy involving nitration and reduction offers a different approach that leverages powerful, standard transformations in organic synthesis. The choice between these pathways will ultimately depend on the specific requirements of the research or manufacturing environment, including starting material availability, scalability needs, and safety infrastructure. Both routes provide a clear and logical progression to a valuable building block for the advancement of pharmaceutical research and development.

References

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (WO2003042193A1).

-

Hofmann rearrangement. (2024). In Wikipedia. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. [Link]

-

HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (US20030139606A1).

-

Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]

-

Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Curtius Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

-

Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

-

Curtius rearrangement. (2024). In Wikipedia. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]

-

Curtius Rearrangement Reaction. (n.d.). Online Organic Chemistry Tutor. [Link]

-

Kiełkowska, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

-

Kaur, H. (2022). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemistry, 4(4), 1332-1356. [Link]

-

An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018). RSC Advances, 8(52), 29845-29851. [Link]

-

The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. (n.d.). ResearchGate. [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (CN107721941B).

-

Catalytic reduction of different nitroarenes. (n.d.). ResearchGate. [Link]

-

5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). MDPI. [Link]

-

Wang, D. C., Xu, W., & Wu, W. Y. (2010). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

-

Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. (2023). ResearchGate. [Link]

Sources

- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmdguru.com [pharmdguru.com]

- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 5-Methylisoxazol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2] Among its many derivatives, those featuring a 5-methylisoxazol-4-amine core have garnered significant attention for their potential as therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising compounds, offering valuable insights for researchers in drug discovery and development.

The this compound Core: Synthesis and Chemical Significance

The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. A common and efficient route to this scaffold begins with the synthesis of 5-methylisoxazole-4-carboxylic acid.[3][4] This crucial intermediate can be prepared through a multi-step process, often starting from readily available reagents like ethylacetoacetate.[3]

Synthesis of 5-Methylisoxazole-4-carboxylic Acid

A widely employed synthetic pathway involves the following key transformations:

-

Formation of Ethyl Ethoxymethyleneacetoacetic Ester: Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride.[3]

-

Cyclization to Ethyl-5-methylisoxazole-4-carboxylate: Combination of the resulting ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[3]

-

Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid: Treatment of the ethyl ester with a strong acid to yield the desired carboxylic acid.[3]

Conversion to this compound Derivatives

The 5-methylisoxazole-4-carboxylic acid serves as a versatile precursor for a variety of amine derivatives. A critical step is the conversion of the carboxylic acid to the more reactive 5-methylisoxazole-4-carbonyl chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride, often with a catalytic amount of dimethylformamide.[5]

From the carbonyl chloride, a diverse array of 5-methylisoxazol-4-carboxamide derivatives can be synthesized by reacting it with various primary or secondary amines. While the direct synthesis of this compound from the carboxylic acid is less commonly detailed in readily available literature, it can be conceptually approached through standard organic transformations such as a Curtius, Hofmann, or Schmidt rearrangement from the corresponding carboxylic acid or its derivatives. For the purpose of this guide, we will focus on the biological activities of the more extensively studied carboxamide derivatives.

Diagram: Synthetic Pathway to 5-Methylisoxazol-4-carboxamide Derivatives

Caption: General synthetic route to 5-methylisoxazol-4-carboxamide derivatives.

Anticancer Activity: Mechanisms and Efficacy

Isoxazole derivatives are well-documented for their anticancer properties, and compounds bearing the 5-methylisoxazol-4-carboxamide moiety are no exception.[6][7] These derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, with their mechanisms of action often involving the induction of apoptosis and inhibition of key cellular processes.[6]

Mechanism of Action

The anticancer activity of isoxazole derivatives is multifaceted and can include:

-

Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[6]

-

Enzyme Inhibition: A significant number of these derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases.

-

Tubulin Polymerization Inhibition: Some isoxazole derivatives can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[7]

For 5-methylisoxazol-4-carboxamide derivatives specifically, their structural similarity to known kinase inhibitors suggests that they may exert their anticancer effects through the inhibition of signaling pathways critical for cancer cell proliferation and survival.

Diagram: Potential Anticancer Mechanisms of Action

Caption: Potential molecular targets and pathways for the anticancer activity of this compound derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activity of selected 5-methylisoxazole-4-carboxamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Colo205 (Colon) | 9.179 | [6] |

| 2a | HepG2 (Liver) | 7.55 | [6] |

| 2e | B16F1 (Melanoma) | 0.079 | [6] |

| 2e (Nano-emulgel) | B16F1 (Melanoma) | 0.039 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases.[8] Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some 5-methylisoxazole-4-carboxamide derivatives showing promise in this area.[5][9]

Mechanism of Action

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins and thereby alleviate inflammation.

Diagram: COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitory activity.

Materials:

-

Recombinant human COX-2 enzyme

-

COX assay buffer

-

COX probe

-

Arachidonic acid (substrate)

-

This compound derivative (test inhibitor)

-

Celecoxib (positive control inhibitor)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test inhibitor and positive control in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX assay buffer.

-

Reaction Setup: In a 96-well plate, add the test inhibitor or control to the appropriate wells. Add the COX-2 enzyme to all wells except the background control.

-

Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have long been recognized for their antibacterial and antifungal properties.[2]

Spectrum of Activity

Derivatives of 5-methylisoxazole have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[10][11] The specific spectrum of activity is highly dependent on the nature of the substituents on the isoxazole core.

In Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 5-methylisoxazole-3-carboxamide derivatives, which are structurally related to the 4-carboxamides and provide insight into the potential of this scaffold.

| Compound ID | Mycobacterium tuberculosis H37Rv (MIC, µM) | Bacillus subtilis (MIC, µM) | Escherichia coli (MIC, µM) | Reference |

| 9 | 6.25 | 6.25 | - | [11] |

| 10 | 3.125 | - | - | [11] |

| 13 | 6.25 | 6.25 | - | [11] |

| 14 | 3.125 | - | - | [11] |

| 15 | - | 12.5 | - | [11] |

| 17 | - | 12.5 | - | [11] |

| 19 | - | 6.25 | - | [11] |

| 20 | - | 6.25 | - | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound derivative stock solution

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Perform serial twofold dilutions of the this compound derivative in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: An Emerging Frontier

The antiviral potential of isoxazole derivatives is an area of growing interest.[12][13] While specific data for this compound derivatives is still emerging, related isoxazole compounds have shown activity against a range of viruses, including Zika virus (ZIKV) and Herpes Simplex Virus (HSV).[12]

Structure-Activity Relationship Insights

Studies on isoxazole-based antiviral agents have provided some initial structure-activity relationship (SAR) insights. For instance, in the context of ZIKV inhibitors, modifications to different parts of the isoxazole scaffold have been shown to significantly impact antiviral potency and cytotoxicity.[12] The exploration of various substituents on the this compound core could lead to the discovery of novel and potent antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for evaluating the in vitro efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Complete culture medium

-

Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar)

-

This compound derivative

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the semi-solid overlay medium containing serial dilutions of the this compound derivative.

-

Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. The emerging evidence of their potential antiviral properties opens up new avenues for exploration.

Future research should focus on:

-

Expanding the chemical diversity of this compound derivatives to establish more comprehensive structure-activity relationships.

-

Elucidating the specific molecular targets and mechanisms of action for the most potent compounds in each therapeutic area.

-

Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their drug-like properties.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential in relevant disease models.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of novel and effective therapeutics based on the this compound core.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Anticipated Spectroscopic Features of 5-Methylisoxazol-4-amine

This guide provides a detailed analysis of the expected spectroscopic characteristics of 5-Methylisoxazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict its spectroscopic profile. This predictive analysis serves as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique electronic and structural arrangement that will be reflected in its spectroscopic data. The isoxazole ring is an aromatic five-membered heterocycle containing both oxygen and nitrogen. The presence of an amine group at the 4-position and a methyl group at the 5-position introduces specific features that we can anticipate in the various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.5-8.5 | Singlet | 1H | Isoxazole C3-H | The proton on the isoxazole ring is expected to be deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, and the aromatic nature of the ring. |

| 2 | ~3.5-4.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding. This peak would disappear upon a D₂O shake.[1] |

| 3 | ~2.2-2.5 | Singlet | 3H | -CH₃ | The methyl protons are attached to the isoxazole ring and are expected to appear as a singlet in the typical alkyl region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to display four signals, one for each of the unique carbon atoms in this compound.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~160-170 | C5 | The carbon atom bearing the methyl group and adjacent to the ring nitrogen is expected to be significantly deshielded. |

| 2 | ~150-160 | C3 | The carbon atom adjacent to the ring oxygen is also expected to be in the downfield region. |

| 3 | ~100-110 | C4 | The carbon atom bonded to the amine group is expected to be more shielded compared to the other ring carbons. |

| 4 | ~10-15 | -CH₃ | The methyl carbon will appear in the aliphatic region of the spectrum. |

Recommended Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Figure 2. Recommended workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in this compound.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450-3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[2] |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines.[2] |

| ~1600 | C=N Stretch | Isoxazole Ring | The carbon-nitrogen double bond within the isoxazole ring will have a characteristic stretching frequency. |

| ~1450 | C=C Stretch | Isoxazole Ring | The carbon-carbon double bond of the aromatic ring will also show a stretching absorption. |

| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected in this region.[2] |

Recommended Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₄H₆N₂O. The molecular weight is approximately 98.10 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 98.

-

Key Fragmentation Patterns: Alpha-cleavage is a common fragmentation pathway for amines.[1] For this compound, fragmentation may involve the loss of the methyl group or cleavage of the isoxazole ring.

| Predicted m/z | Possible Fragment | Rationale |

| 98 | [C₄H₆N₂O]⁺ | Molecular Ion |

| 83 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 70 | [M - CO]⁺ or [M - N₂]⁺ | Potential rearrangement and loss of carbon monoxide or nitrogen gas. |

| 43 | [CH₃-C=N-O]⁺ or [C₂H₃N₂]⁺ | Cleavage of the isoxazole ring. |

Recommended Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 99. Electron ionization (EI) can also be used and will provide more fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To further investigate the fragmentation pathways, tandem mass spectrometry can be performed. The molecular ion (or protonated molecule) is selected and fragmented to produce a product ion spectrum.

Figure 3. Recommended workflow for mass spectrometry analysis.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic profile of this compound. The anticipated NMR, IR, and MS data, along with the recommended experimental protocols, provide a solid foundation for researchers working on the synthesis, identification, and characterization of this compound. The provided rationale for the expected spectroscopic features, grounded in fundamental principles and comparisons with related structures, should prove invaluable in the practical analysis of this molecule.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Methylisoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for more complex bioactive molecules.[1] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data, this guide establishes a predictive framework based on the molecule's physicochemical properties and draws analogies with structurally related compounds. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility, ensuring reliable and reproducible results.

Introduction: The Significance of this compound and its Solubility

The isoxazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, as a functionalized isoxazole, represents a valuable starting material for the synthesis of novel therapeutic agents. The solubility of this compound in organic solvents is a critical parameter that influences every stage of the drug development process, from initial synthesis and purification to formulation and in vitro screening. Poor solubility can lead to challenges in handling, inaccurate assay results, and poor bioavailability of derivative compounds.[3][4] This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental design.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[5] The structure of this compound, featuring a polar isoxazole ring, a non-polar methyl group, and a hydrogen-bonding amino group, suggests a nuanced solubility profile.

Physicochemical Properties of this compound

A predictive analysis of solubility begins with an examination of the molecule's key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [6] |

| Molecular Weight | 98.10 g/mol | [6] |

| XLogP3-AA | 0.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Topological Polar Surface Area | 52.1 Ų | [6] |

The low XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen and oxygen atoms of the isoxazole ring and the amino nitrogen) indicates the potential for strong interactions with protic and polar aprotic solvents.[6]

Intermolecular Interactions and Solvent Choice

The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key potential interactions.

Caption: Intermolecular forces governing the solubility of this compound in different classes of organic solvents.

Based on these interactions, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the amino group and the heteroatoms of the isoxazole ring.

-

Good to Moderate Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate, driven by dipole-dipole interactions.

-

Low to Poor Solubility: Expected in non-polar solvents like toluene and hexane, where only weak van der Waals forces can be established.

Analogy with Sulfamethoxazole

Sulfamethoxazole, a widely used antibiotic, contains a 5-methylisoxazole moiety.[7] Its solubility has been documented in various solvents and can provide valuable insights. Sulfamethoxazole is sparingly soluble in ethanol and freely soluble in acetone.[8] It is also soluble in DMSO and dimethylformamide (DMF), with a reported solubility of approximately 50 mg/mL in both solvents.[9] The structural similarity suggests that this compound will likely exhibit good solubility in polar aprotic solvents like DMSO and acetone.

Available Solubility Data

| Solvent | Predicted Solubility | Basis for Prediction / Data Source |

| Methanol | Soluble | Qualitative data for 3-amino-5-methylisoxazole |

| Ethanol | Soluble | Analogy with sulfamethoxazole[8] and polar protic nature |

| Acetone | Soluble | Analogy with sulfamethoxazole[8] and polar aprotic nature |

| Dimethyl Sulfoxide (DMSO) | Soluble | Analogy with sulfamethoxazole and polar aprotic nature |

| Toluene | Sparingly Soluble to Insoluble | Non-polar nature |

| Hexane | Insoluble | Non-polar nature |

It is crucial for researchers to experimentally verify these predicted solubilities for their specific applications.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain reliable and accurate solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[11] This protocol has been designed to be self-validating by ensuring that equilibrium is reached.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[12] Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[13] Kinetic solubility , on the other hand, is often measured in high-throughput screening and reflects the concentration at which a compound, predissolved in a solvent like DMSO, precipitates when added to an aqueous medium.[14] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of a supersaturated solution.[13] For applications in synthesis, purification, and formulation, determining the thermodynamic solubility is generally more relevant.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol details the determination of the thermodynamic solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess should be visually apparent to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24 hours) to allow it to reach equilibrium.[3] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[12]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Self-Validation:

-

The protocol's integrity is confirmed by analyzing samples at multiple equilibration time points. Consistent concentration values over time indicate that thermodynamic equilibrium has been achieved.[12]

-

A calibration curve for the analytical method must be prepared using standards of known concentrations to ensure accurate quantification.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a strong predictive framework can be established based on its physicochemical properties and analogies to structurally similar compounds like sulfamethoxazole. It is anticipated to be most soluble in polar protic and polar aprotic solvents, with limited solubility in non-polar media. For researchers requiring precise quantitative data, the provided self-validating shake-flask protocol offers a reliable method for determining its thermodynamic solubility. This guide provides both the theoretical foundation and the practical tools necessary for scientists and drug development professionals to effectively work with this compound in a variety of solvent systems.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Solubility of Things. (n.d.). Isoxazole. [Link]

-

Patel, K., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

BIONALITY. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Solubility of Things. (n.d.). Sulfamethoxazole. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

ResearchGate. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

PubChem. (n.d.). Sulfamethoxazole. [Link]

-

PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. [Link]

-

Abramov, Y. A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. [Link]

-

Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

ResearchGate. (2024). The recent progress of isoxazole in medicinal chemistry. [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

-

National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

-

Wikipedia. (n.d.). Isoxazole. [Link]

-

Drynda, A., & Matuszynska, A. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

Sources

- 1. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfamethoxazole | 723-46-6 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Therapeutic Targets of Isoxazole Compounds

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have enabled the development of a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of isoxazole-containing compounds. We will delve into the established mechanisms of action, explore emerging targets, and provide detailed experimental protocols for target identification and validation. This guide is intended to serve as a vital resource for the rational design and development of next-generation isoxazole-based therapeutics.

The Isoxazole Scaffold: A Foundation for Therapeutic Innovation

The isoxazole moiety is a versatile building block in drug discovery due to its distinctive physicochemical properties.[4][5] It is an aromatic ring system that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the target site.[6] Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[4] The inherent stability and synthetic tractability of the isoxazole ring have contributed to its prevalence in a wide range of FDA-approved drugs and clinical candidates.[1][4]

Established Therapeutic Targets of Isoxazole Compounds

Isoxazole derivatives have demonstrated efficacy across multiple therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders. This section will explore some of the well-established protein targets of these compounds.

Cyclooxygenase-2 (COX-2) in Inflammation

A prominent example of an isoxazole-containing drug is Valdecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7]

-

Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Valdecoxib binds selectively to the active site of COX-2, preventing the conversion of arachidonic acid into prostaglandins. The isoxazole ring is a critical pharmacophore for the selective inhibition of COX-2 over the related COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining. This selectivity is thought to reduce the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Dihydroorotate Dehydrogenase (DHODH) in Autoimmune Diseases

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][8]

-

Mechanism of Action: The active metabolite of leflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, the drug depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like lymphocytes, which play a central role in the pathogenesis of autoimmune diseases.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs) in Neurological Disorders

ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) that has been investigated for its potential in treating Alzheimer's disease and ADHD.[7]

-

Mechanism of Action: ABT-418 selectively binds to and activates specific subtypes of nAChRs, which are ligand-gated ion channels.[7] This activation leads to an influx of cations, primarily sodium and calcium, resulting in neuronal depolarization.[7] The modulation of neuronal excitability through this mechanism is believed to be the basis for its cognitive-enhancing effects.[7]

Emerging Therapeutic Targets and Mechanisms

The therapeutic potential of isoxazole compounds extends beyond these established targets. Ongoing research has identified novel mechanisms and protein targets, particularly in the field of oncology.

Protein Kinases in Cancer

Several isoxazole derivatives have been shown to exhibit anticancer activity by targeting various protein kinases.[9]

-

Mechanism of Action: These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases such as Casein Kinase 1 (CK1).[7] Inhibition of these kinases disrupts critical cellular signaling pathways, including the Wnt and Hedgehog pathways, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Tubulin Polymerization in Cancer

Isoxazole derivatives have also been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[9]

-

Mechanism of Action: By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

DNA Intercalation and Replication

Some isoxazole compounds have been reported to exert their anticancer effects by intercalating with DNA.[9]

-